3-(3-Methoxypropyl)azetidine hydrochloride

Description

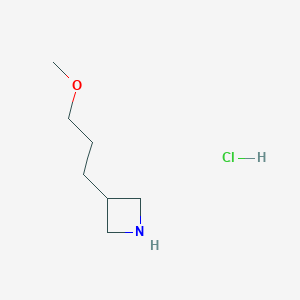

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

3-(3-methoxypropyl)azetidine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-4-2-3-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H |

InChI Key |

PJXDHVUHPLMPMV-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1CNC1.Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of 3 3 Methoxypropyl Azetidine Hydrochloride

Reactivity of the Azetidine (B1206935) Nitrogen: A Gateway to Molecular Diversity

The secondary amine within the azetidine ring of 3-(3-Methoxypropyl)azetidine (B15311447) hydrochloride is a key handle for synthetic elaboration. Its nucleophilic character allows for a variety of transformations, most notably N-alkylation and N-acylation, which are fundamental reactions for building libraries of compounds for biological screening and establishing structure-activity relationships (SAR).

N-Alkylation and N-Acylation Reactions for Library Synthesis

The free secondary amine of 3-(3-Methoxypropyl)azetidine, typically liberated from its hydrochloride salt by treatment with a base, readily participates in N-alkylation and N-acylation reactions. These transformations are cornerstones of combinatorial chemistry and parallel synthesis, enabling the rapid generation of a multitude of analogs with diverse functionalities.

N-Alkylation is commonly achieved by reacting the azetidine with a variety of alkylating agents, such as alkyl halides (chlorides, bromides, iodides) or sulfonates (mesylates, tosylates), in the presence of a base to neutralize the newly formed acid. Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate. The choice of solvent is crucial and is often an aprotic solvent like acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). These reactions are amenable to high-throughput synthesis, allowing for the introduction of a wide range of substituents, including small alkyl groups, functionalized chains, and complex carbocyclic or heterocyclic moieties.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly influence the electronic and steric properties of the molecule. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides. The reactions are often performed in the presence of a non-nucleophilic base to scavenge the generated acid. The resulting N-acyl azetidines are often stable and synthetically versatile. The use of diverse acylating agents allows for the incorporation of a vast array of chemical functionalities, from simple aliphatic and aromatic groups to more complex fragments.

| Reagent Type | General Structure | Reaction Conditions | Product Type |

| Alkyl Halide | R-X (X = Cl, Br, I) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl-3-(3-methoxypropyl)azetidine |

| Acyl Chloride | R-COCl | Base (e.g., Et₃N, DIPEA), Solvent (e.g., DCM, THF) | N-Acyl-3-(3-methoxypropyl)azetidine |

| Acid Anhydride | (RCO)₂O | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) | N-Acyl-3-(3-methoxypropyl)azetidine |

Formation of N-Substituted Azetidine Derivatives for Structure-Activity Relationship Studies

The generation of N-substituted derivatives of 3-(3-Methoxypropyl)azetidine is a critical step in SAR studies. By systematically modifying the substituent on the azetidine nitrogen and evaluating the biological activity of the resulting compounds, researchers can elucidate the key structural features required for a desired pharmacological effect.

For instance, in the development of enzyme inhibitors or receptor ligands, the N-substituent can be tailored to interact with specific pockets or residues within the biological target. The introduction of aromatic rings, for example, can lead to beneficial π-stacking interactions, while the incorporation of polar groups can enhance solubility or facilitate hydrogen bonding. The conformational rigidity of the azetidine ring, coupled with the flexibility of the N-substituent, allows for a fine-tuning of the molecule's three-dimensional shape to optimize its interaction with the target.

Transformations Involving the Methoxypropyl Side Chain

The 3-(3-methoxypropyl) side chain offers additional opportunities for chemical modification, allowing for the exploration of a different region of chemical space and further refinement of a molecule's properties.

Functional Group Interconversions on the Propyl Chain

The methoxy (B1213986) group at the terminus of the propyl side chain is a key site for functional group interconversions. Cleavage of the methyl ether can be achieved under various conditions, most commonly using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This deprotection reaction yields the corresponding primary alcohol, 3-(azetidin-3-yl)propan-1-ol (B2658885).

This newly formed hydroxyl group serves as a versatile handle for a plethora of subsequent transformations. It can be:

Oxidized to the corresponding aldehyde or carboxylic acid.

Esterified with a variety of carboxylic acids to introduce ester functionalities.

Etherified with different alkyl halides to introduce new ether linkages.

Converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of amines, azides, or other functional groups.

| Starting Material | Reagent(s) | Product |

| 3-(3-Methoxypropyl)azetidine | BBr₃ or HBr | 3-(3-Hydroxypropyl)azetidine |

| 3-(3-Hydroxypropyl)azetidine | PCC or DMP | 3-(3-Oxopropyl)azetidine |

| 3-(3-Hydroxypropyl)azetidine | R-COOH, DCC | 3-(3-Acyloxypropyl)azetidine |

| 3-(3-Hydroxypropyl)azetidine | NaH, R-X | 3-(3-Alkoxypropyl)azetidine |

Influence of the Methoxy Group on Site-Selective Reactivity

The presence and position of the methoxy group can influence the reactivity of other parts of the molecule. While the azetidine nitrogen is generally the most nucleophilic site, the ether oxygen can, under certain conditions, act as a Lewis base and coordinate to metal catalysts or reagents. This coordination could potentially direct reactions to specific sites on the molecule, although such effects are often subtle. In most standard transformations, the reactivity of the azetidine nitrogen dominates.

Scaffold Modifications and Bioisosteric Replacements

Beyond simple derivatization, the core 3-(3-methoxypropyl)azetidine scaffold can be modified or replaced with bioisosteric equivalents to explore broader changes in molecular properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.

For the 3-(3-methoxypropyl)azetidine core, several bioisosteric replacements can be envisioned:

Azetidine Ring Analogs: The azetidine ring could be replaced by other small, saturated heterocycles such as oxetane, thietane, or cyclobutane (B1203170) to probe the importance of the nitrogen atom and the ring's pKa.

Methoxypropyl Side Chain Analogs: The methoxypropyl side chain can be replaced with a variety of other groups to modulate lipophilicity, polarity, and metabolic stability. Examples include:

Alkyl chains of varying lengths: To probe the optimal distance and flexibility.

Chains with different terminal functional groups: Such as amides, sulfonamides, or small heterocycles, to introduce different hydrogen bonding patterns and polar interactions.

Fluorinated analogs: Replacing the methoxy group or hydrogens on the propyl chain with fluorine can alter metabolic stability and electronic properties. For instance, a difluoromethylene group (CF₂) can be a bioisostere for an ether oxygen.

These more profound structural modifications are crucial in lead optimization campaigns to address issues such as poor metabolic stability, off-target effects, or to improve pharmacokinetic profiles.

Design and Synthesis of Novel Azetidine Derivatives as Bioisosteres

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physicochemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design. baranlab.org The azetidine scaffold has emerged as an attractive and effective bioisostere for various other structural units. researchgate.net Its rigid, non-planar structure can serve as a conformationally restricted analogue of more flexible acyclic amines or as a smaller, more polar replacement for larger rings like piperidine (B6355638) or pyrrolidine. nih.gov Oxetanes and azetidines are particularly intriguing as potential replacements for carbonyl-containing functional groups. rsc.orgdigitellinc.com

Synthetic derivatization of a 3-substituted azetidine core, such as that provided by 3-(3-Methoxypropyl)azetidine, typically involves reactions at the secondary amine within the ring. This nitrogen atom can be readily functionalized through various standard chemical transformations, allowing for the synthesis of large libraries of analogues. Common derivatization strategies include:

N-Alkylation: Introduction of various alkyl or arylalkyl groups to the azetidine nitrogen.

N-Acylation: Formation of amides, carbamates, or ureas.

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

An example of this approach is the development of novel triple reuptake inhibitors (TRIs) based on a 3-aryl-3-oxypropylamine scaffold. nih.gov In this study, a series of 3-substituted azetidine derivatives were synthesized and evaluated. The core synthesis involved a Grignard reaction followed by alkylation of the azetidine nitrogen to produce a library of 86 analogues. nih.gov This exploration led to the identification of potent TRIs, demonstrating how systematic derivatization of the azetidine scaffold can yield novel bioactive compounds. nih.gov

While specific studies detailing the use of 3-(3-Methoxypropyl)azetidine hydrochloride as a starting material for bioisostere synthesis are not extensively documented in the literature, its structure represents a versatile template for such derivatization efforts aimed at creating novel chemical entities.

Exploration of Other Substituted Azetidine Scaffolds (e.g., 3-hydroxymethyl-azetidine)

The exploration of different substitution patterns on the azetidine ring is crucial for discovering novel scaffolds with unique biological activities. The 3-hydroxymethyl-azetidine scaffold, for instance, has been successfully employed in the development of a new class of potent inhibitors for DNA polymerase Theta (Polθ). researchgate.netnih.gov Polθ is a key enzyme in a DNA double-strand break repair pathway known as microhomology-mediated end joining (MMEJ) and has emerged as a promising synthetic-lethal target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govacs.org

In a recent study, researchers utilized an artificial intelligence (AI)-enabled, structure-based drug design approach to identify novel Polθ inhibitors. nih.gov This work identified an initial lead compound, A7 , which incorporated a pyrrolidin-3-ol moiety. To optimize the compound's properties, the 3-hydroxymethyl-azetidine scaffold was introduced as a bioisosteric replacement for the pyrrolidin-3-ol. This modification proved to be highly effective. nih.gov

Further optimization of this new series led to the discovery of compound B3 , which exhibited significantly enhanced potency against the Polθ enzyme. To improve metabolic stability, a common challenge in drug development, a deuterated version of a related analogue, C1 , was synthesized. Compound C1 not only retained high potency but also demonstrated favorable pharmacokinetic properties and significant antiproliferative effects in cells with deficient DNA repair mechanisms. nih.gov This successful application showcases how 3-hydroxymethyl-azetidine can serve as a critical scaffold and an effective bioisostere, leading to the development of promising therapeutic candidates. nih.gov

| Compound | Structure | Polθ IC₅₀ (nM) | Notes |

|---|---|---|---|

| A7 | Structure of A7 (Lead compound with pyrrolidin-3-ol) | Data Not Specified in Source | Initial lead compound identified via structure-based design. |

| B3 | Structure of B3 (Derivative with 3-hydroxymethyl-azetidine) | Potent (Specific value not detailed in abstract) | Optimized derivative showing improved potency over the lead compound. |

| C1 | Structure of C1 (Deuterated 3-hydroxymethyl-azetidine derivative) | Potent (Specific value not detailed in abstract) | Metabolically stable, deuterated analogue with favorable pharmacokinetics. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which can be used to determine the elemental formula of 3-(3-Methoxypropyl)azetidine (B15311447) hydrochloride. The theoretical exact mass of the protonated molecule [M+H]⁺ (C₇H₁₆NO⁺) can be calculated and compared with the experimental value to confirm the chemical formula with high confidence.

Theoretical Mass Data for 3-(3-Methoxypropyl)azetidine Cation

| Formula | Ion | Theoretical m/z |

|---|

Coupling liquid chromatography (LC) with mass spectrometry (MS) is a standard method for the analysis of pharmaceutical compounds. An LC-MS system separates the sample components based on their physicochemical properties before they enter the mass spectrometer for detection. This technique is invaluable for:

Purity Assessment: It can separate the target compound from impurities, starting materials, and by-products, allowing for their quantification.

Identity Confirmation: By providing both the retention time from the LC and the mass-to-charge ratio from the MS, the identity of 3-(3-Methoxypropyl)azetidine hydrochloride can be unequivocally confirmed. Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Dalton (QDa) mass detector offer rapid and reliable analysis for routine quality control.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectra provide a unique molecular "fingerprint" and are useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. For the hydrochloride salt, the N-H stretch of the secondary ammonium (B1175870) ion is a key feature, typically appearing as a broad band.

Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ammonium) | Stretching | 2700-3100 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O-C (Ether) | Stretching | 1090-1150 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds. The C-C and C-H bonds of the propyl chain and azetidine (B1206935) ring would be expected to show distinct signals in the Raman spectrum.

Together, these advanced spectroscopic and analytical methods provide a robust framework for the complete structural characterization and quality assessment of this compound.

Characterization of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in the this compound molecule. The spectra produced are unique to the molecule, serving as a "molecular fingerprint."

In the FTIR spectrum, the presence of the hydrochloride salt is typically confirmed by a broad absorption band in the 2700-2400 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the protonated azetidinium ring. researchgate.net Aliphatic C-H stretching vibrations from the propyl chain and the azetidine ring are observed in the 3000-2850 cm⁻¹ range. A key feature is the C-O-C stretching vibration of the ether group, which typically appears as a strong band between 1150 and 1085 cm⁻¹. The C-N stretching vibrations of the azetidine ring can be found in the 1200-1000 cm⁻¹ region. jmchemsci.com

Raman spectroscopy provides complementary information. While the N-H⁺ stretch can be weak in Raman, the C-H and C-C backbone vibrations of the alkyl chain and azetidine ring provide a distinct pattern. The symmetric C-O-C stretch of the ether is also Raman active. Together, these techniques confirm the presence of all key functional moieties within the structure. utu.fijmchemsci.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H⁺ (Azetidinium) | Stretching | 2700-2400 (Broad) | Weak/Not Observed | Medium to Strong |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 | - | Strong |

| C-N (Azetidine) | Stretching | 1200-1000 | 1200-1000 | Medium |

In-situ Spectroelectrochemistry for Process Monitoring

In-situ spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to monitor real-time changes in a molecule's structure and electronic properties under an applied potential. utu.fi This methodology is particularly useful for studying redox-active species or for monitoring electrochemical reactions. utwente.nlnih.gov

For a compound like this compound, while the core structure is not inherently redox-active under typical conditions, this technique could be applied to monitor processes such as its electrochemical stability or its behavior in the presence of other reactive species. For example, by coupling cyclic voltammetry with UV-Vis or Raman spectroscopy, one could monitor for potential degradation pathways, such as the electrochemical opening of the strained azetidine ring, under extreme potentials. researchgate.net This provides invaluable real-time data for process optimization and stability studies, ensuring the integrity of the compound during synthesis or formulation under specific electrochemical conditions. uzh.ch

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides unambiguous information about bond lengths, bond angles, conformational details, and intermolecular interactions, such as hydrogen bonding and crystal packing. wikipedia.org

For this compound, a single-crystal X-ray diffraction study would first require growing a suitable, high-quality crystal of the compound. nih.gov The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. wikipedia.org The analysis would yield the exact coordinates of each atom (C, N, O, Cl, H) in the crystal lattice.

This data would confirm:

The four-membered azetidine ring's puckered conformation.

The precise bond lengths and angles of the methoxypropyl side chain.

The ionic interaction between the positively charged azetidinium nitrogen and the chloride anion.

The network of intermolecular hydrogen bonds involving the N-H⁺ group and the chloride ion, which dictates the crystal packing arrangement. mdpi.com

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of all intramolecular bonds and angles. |

| Torsion Angles | Defines the conformation of the molecule, such as the side chain orientation. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that stabilize the crystal structure. |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are critical for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this polar, ionic compound.

The analysis involves injecting a solution of the compound onto a column (the stationary phase), often a C18 silica-based column. A mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is pumped through the column. nih.gov The compound and any impurities are separated based on their differing affinities for the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.gov By comparing the area of the main peak to the areas of any impurity peaks, the purity can be accurately quantified. This method is also used to monitor the disappearance of starting materials and the formation of the product during synthesis. nih.gov

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. ajrconline.orgthermofisher.com While this compound itself is a salt and thus non-volatile, GC-MS is invaluable for analyzing volatile impurities that may be present from the synthesis. mdpi.com

This includes:

Residual Solvents: Identifying and quantifying trace amounts of solvents used during the reaction or purification (e.g., THF, ethanol, toluene).

Volatile Reagents: Detecting unreacted volatile starting materials.

Degradation Products: Identifying small, volatile molecules that may form if the compound degrades under certain conditions (e.g., high temperature). chromatographyonline.com

In GC-MS, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a mass spectrum that acts as a molecular fingerprint for identification. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. For this compound, analysis would also include chlorine (Cl). This method provides experimental verification of the compound's empirical and molecular formula.

The process involves combusting a small, precisely weighed sample of the purified compound. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element. The theoretical percentages are calculated from the molecular formula (C₇H₁₆ClNO). A close correlation between the experimentally determined percentages and the theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 50.75% |

| Hydrogen (H) | 9.73% |

| Chlorine (Cl) | 21.40% |

| Nitrogen (N) | 8.45% |

| Oxygen (O) | 9.66% |

Role in Medicinal Chemistry and Biological Probe Research

The azetidine (B1206935) ring is a valuable scaffold in drug discovery, offering a balance of chemical stability and molecular rigidity. ambeed.comrsc.org This structure is utilized by medicinal chemists to refine the properties of potential therapeutic agents, acting as a key component in the synthesis of complex bioactive molecules. magtech.com.cnrsc.org

Design and Synthesis of Azetidine-Containing Bioactive Compounds

Azetidine derivatives serve as crucial intermediates in the development of pharmaceuticals. magtech.com.cnforecastchemicals.com The strained four-membered ring presents unique chemical properties that can be exploited in synthesis. medwinpublishers.com Various synthetic methods, including cyclization and cycloaddition reactions, have been developed to construct the azetidine motif, enabling its incorporation into a diverse range of molecular architectures. medwinpublishers.com The synthesis and subsequent diversification of densely functionalized azetidine rings allow for the creation of extensive libraries of compounds, including fused, bridged, and spirocyclic systems, for drug discovery programs, particularly those targeting the central nervous system. nih.gov

Ligand Design Strategies Incorporating the Azetidine Ring for Target Engagement

The rigid nature of the azetidine scaffold is a significant advantage in ligand design. enamine.net By incorporating this small ring, chemists can create conformationally restricted molecules. enamine.net This pre-defined spatial orientation of molecular fragments can lead to a decrease in the entropy of binding to a biological target, which may result in higher affinity and improved ligand efficiency. nih.govenamine.net The azetidine nitrogen also provides a versatile point for synthetic modification, allowing for the strategic placement of functional groups to optimize interactions with protein targets. nih.gov This approach has been successfully used to develop ligands for various catalytic processes and to design peptidomimetics. rsc.org

Mechanistic Studies of Biological Interactions

Azetidine-containing compounds have been instrumental in studying biological processes, from receptor interactions to antimicrobial mechanisms. Their unique structure allows for potent and often selective interactions with biological targets.

Investigation of Receptor Interactions and Cellular Signaling Pathways

Derivatives of azetidine have been developed to target a variety of receptors and signaling pathways, demonstrating their versatility in probing biological function. For instance, specific stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized and shown to act as agonists at NMDA receptors, with some showing selectivity for specific receptor subtypes like NR1/NR2D. nih.gov In another area, a class of azetidines was developed as potent antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net Furthermore, optimization of proline-based inhibitors led to the development of (R)-azetidine-2-carboxamide analogues with sub-micromolar potency as STAT3 inhibitors, which are crucial components of cellular signaling pathways. acs.orgnih.gov

Table 1: Examples of Azetidine Derivatives and Their Biological Targets

| Azetidine Derivative Class | Biological Target | Biological Effect |

|---|---|---|

| Azetidine-2,3-dicarboxylic acids | NMDA Receptors | Agonist / Partial Agonist nih.gov |

| 4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid | Free Fatty Acid Receptor 2 (FFA2) | Antagonist researchgate.net |

| (R)-azetidine-2-carboxamide analogues | STAT3 | Inhibitor acs.orgnih.gov |

Exploration of Mode of Action in Antimicrobial Activity (e.g., against Mycobacterium tuberculosis)

Recently, a series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and found to exhibit potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR-TB) strains. acs.orgnih.govresearchgate.net These compounds displayed significant efficacy with MIC99 values below 10 μM against both drug-sensitive and multidrug-resistant clinical isolates of M. tb. acs.orgnih.gov Notably, these azetidine derivatives did not appear to generate detectable drug resistance, a significant advantage in the development of new antitubercular therapies. nih.govbiorxiv.org

Table 2: Antimycobacterial Activity of BGAz Azetidine Derivatives

| Compound | M. tb H37Rv (Drug-Sensitive) MIC99 (μM) | M. tb 08/00483E (MDR) MIC99 (μM) |

|---|---|---|

| BGAz-002 | 1.8 | 3.5 |

| BGAz-003 | 1.6 | 3.2 |

| BGAz-004 | 1.4 | 2.8 |

| BGAz-005 | 1.2 | 2.4 |

Data sourced from Cui, Y., et al. (2024). Journal of Medicinal Chemistry. acs.org

Interference with Cell Envelope Biogenesis and Mycolic Acid Biosynthesis

The primary mechanism of action for these potent azetidine compounds against M. tb involves the disruption of the mycobacterial cell envelope. acs.orgnih.gov Mycolic acids are essential, long-chain fatty acids that form the core of the protective outer layer of mycobacteria, contributing to their virulence and resistance to many drugs. nih.govpatsnap.com Studies on the BGAz series of azetidines revealed that they inhibit mycobacterial growth by interfering with the late stages of mycolic acid biosynthesis. acs.orgresearchgate.netbiorxiv.org This disruption prevents the proper formation of the cell wall, leading to bacterial death. nih.govnih.gov Transcriptomic analysis further confirmed that the mode of action for these azetidine compounds is distinct from that of existing inhibitors of the mycobacterial cell wall, indicating a novel mechanism that arrests mycolate assembly. nih.govresearchgate.net

Elucidation of Distinct Mechanisms from Existing Inhibitors via Transcriptomic Analysis

Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell, is a powerful tool for elucidating the mechanism of action of novel compounds. In the context of azetidine derivatives, transcriptomic studies have been employed to reveal mechanisms that are distinct from those of existing inhibitors. For instance, a study on a series of azetidine derivatives with activity against Mycobacterium tuberculosis demonstrated through transcriptomic analysis that their mode of action is different from that of current mycobacterial cell wall inhibitors. nih.gov

Studies on Enzymatic Inhibition (e.g., Polymerase Theta Inhibitors)

The azetidine scaffold has been identified as a promising framework for the development of enzyme inhibitors. A notable area of research is the inhibition of DNA Polymerase Theta (Polθ), an enzyme that is a key target in the development of cancer therapies, particularly for tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA mutations. biorxiv.orgnih.gov

Recent research has led to the discovery of 3-hydroxymethyl-azetidine derivatives as a new class of potent Polθ inhibitors. biorxiv.org Structure-based drug design identified lead compounds that were further optimized for potency and metabolic stability. biorxiv.org These findings highlight the potential of the azetidine core, such as that in 3-(3-Methoxypropyl)azetidine (B15311447) hydrochloride, to be adapted for the development of targeted enzymatic inhibitors in oncology.

| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

| 3-hydroxymethyl-azetidine derivatives | Polymerase Theta (Polθ) | Oncology | Potent and selective inhibition of Polθ, demonstrating anti-proliferative properties in DNA repair-compromised cells. biorxiv.org |

Probing Protein Biosynthesis and Misfolding Mechanisms (e.g., Azetidine-2-carboxylic acid as a Proline Mimic)

Azetidine-2-carboxylic acid (A2C), a naturally occurring non-proteinogenic amino acid, serves as a structural analog of proline. nih.govnih.gov Due to this mimicry, A2C can be mistakenly incorporated into proteins in place of proline during protein biosynthesis. nih.govresearchgate.net This misincorporation leads to alterations in protein structure and folding, as the four-membered ring of A2C distorts the polypeptide backbone differently than proline's five-membered ring. nih.govbiorxiv.org

The resulting misfolded proteins can trigger a cellular stress response known as the unfolded protein response. biorxiv.org The study of A2C has provided valuable insights into the mechanisms of proteotoxic stress and has been used as a tool to investigate protein quality control pathways within cells. nih.gov While distinct from 3-(3-Methoxypropyl)azetidine hydrochloride, the research on A2C underscores the broader utility of azetidine-containing molecules as probes to study fundamental biological processes like protein synthesis and folding. nih.govresearchgate.net

Application in Neuropharmacology Research

The azetidine moiety is of significant interest in the field of neuropharmacology due to its presence in compounds that exhibit central nervous system (CNS) activity. researchgate.net

Development of Agents Targeting Neurological Disorders

Azetidine-based compounds have been investigated for their potential in treating various neurological disorders. One area of focus is in the development of neuroprotective agents. For example, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to have protective effects in a mouse model of brain ischaemia/reperfusion injury. This compound was found to reduce apoptosis, inflammation, and oxidative stress, suggesting its potential as a therapeutic agent for ischaemic stroke. Furthermore, this compound was also shown to attenuate the NLRP3 inflammasome-mediated signaling pathway in microglial cells, which is associated with neuroinflammatory pathologies.

Exploration of Azetidine Derivatives as Triple Reuptake Inhibitors

Triple reuptake inhibitors (TRIs) are a class of antidepressants that work by blocking the reuptake of serotonin, norepinephrine, and dopamine. This broad-spectrum action is hypothesized to lead to enhanced efficacy and a faster onset of action compared to traditional antidepressants.

Several studies have explored the potential of 3-substituted azetidine derivatives as a novel scaffold for the development of TRIs. These compounds have shown promising in vitro and in vivo activity, with some derivatives demonstrating a dose-dependent reduction of immobility in preclinical models of depression. The development of such single-molecule TRIs is considered a potential next generation of antidepressant therapy.

Utility in Agrochemical Research and Crop Protection

The applications of azetidine-containing compounds extend beyond medicine into the realm of agriculture. L-azetidine-2-carboxylic acid, the proline mimic discussed earlier, is a natural product found in some plants and is thought to play a role in defending the plant against herbivores and competing vegetation. nih.gov

More targeted research has demonstrated the antifungal properties of certain azetidine compounds. For instance, L-azetidine-2-carboxylic acid isolated from the rhizomes of Disporopsis aspera has been shown to have both curative and eradicative effects against Podosphaera xanthii, the causal agent of powdery mildew in cucurbits. The compound was observed to inhibit mycelial growth and disrupt the life cycle of the fungus. Additionally, novel azetidine-tethered chitosan (B1678972) derivatives have been synthesized and have shown antifungal activity against Aspergillus fumigatus. These findings suggest the potential for developing new biocontrol agents and fungicides based on the azetidine scaffold for crop protection.

| Compound | Target Organism | Application | Mechanism of Action |

| L-azetidine-2-carboxylic acid | Podosphaera xanthii (powdery mildew) | Crop Protection (Fungicide) | Inhibits mycelial growth and interrupts the fungal life cycle. |

| Azetidine tethered chitosan | Aspergillus fumigatus | Antifungal Agent | Exhibits inhibitory effects on fungal growth. |

Applications in Material Science Research (e.g., Polymer-Gel Dosimeters)

There is no available scientific literature or research data indicating any applications of This compound in material science.

It is important to distinguish this compound from structurally related molecules that have found applications in this field. For instance, N-(3-Methoxypropyl)acrylamide (NMPA) has been investigated as a monomer in the formulation of polymer-gel dosimeters for radiotherapy. plu.mxemerald.com These dosimeters are used for the three-dimensional verification of radiation dose distributions. plu.mxemerald.com The polymerization of NMPA upon irradiation allows for the creation of a stable gel matrix where the degree of polymerization corresponds to the absorbed radiation dose. plu.mxemerald.com However, it must be emphasized that N-(3-Methoxypropyl)acrylamide is a distinct chemical entity from this compound, and the findings related to the former cannot be extrapolated to the latter.

Chemical Identity and Properties

Interactive Data Table: Properties of 3-(3-Methoxypropyl)azetidine

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 1511495-36-5 |

Note: The data in this table pertains to the free base, not the hydrochloride salt.

Synthesis and Reaction Mechanisms

Specific, peer-reviewed methods for the synthesis of This compound are not described in the chemical literature. However, general synthetic routes for azetidine derivatives have been extensively reviewed. medwinpublishers.comrsc.orgrsc.org These methods typically involve intramolecular cyclization reactions. medwinpublishers.com Common strategies include the cyclization of γ-amino alcohols, ring expansion of aziridines, and [2+2] cycloadditions. rsc.orgrsc.org The synthesis of a substituted azetidine like 3-(3-Methoxypropyl)azetidine would likely involve a multi-step process starting from commercially available precursors, culminating in the formation of the four-membered ring and subsequent conversion to the hydrochloride salt. Without specific literature, any proposed mechanism would be purely speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structural, Electronic, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the intrinsic properties of a molecule. researchgate.net For 3-(3-Methoxypropyl)azetidine (B15311447) hydrochloride, these calculations begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Methods such as B3LYP with a basis set like 6-311G are commonly used to predict structural parameters. scirp.org

Once the structure is optimized, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A larger gap suggests higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). scielo.org.mx

These computational methods are also adept at predicting spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) spectra to aid in structural confirmation. epstem.netnih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for comparing with and interpreting experimental NMR data. epstem.netresearchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -518.3 Hartree | Indicates the molecule's stability at 0 Kelvin. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | A measure of chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Indicates the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions in a simulated physiological environment.

For 3-(3-Methoxypropyl)azetidine hydrochloride, MD simulations can reveal its conformational landscape—the various shapes the molecule can adopt due to the rotation of single bonds. This is particularly important for understanding how the flexible methoxypropyl side chain orients itself relative to the rigid azetidine (B1206935) ring. nih.gov

When studying the molecule as a ligand interacting with a biological target like a protein, MD simulations are used to assess the stability of the ligand-protein complex. researchgate.net Key metrics are calculated from the simulation trajectory:

Root Mean Square Deviation (RMSD): This value tracks the average deviation of the molecule's or complex's backbone atoms from their initial position over time. A stable, plateauing RMSD value suggests the system has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility. researchgate.net

Radius of Gyration (Rg): This parameter assesses the compactness of the molecule or complex throughout the simulation.

These analyses help validate docking poses and provide a more realistic picture of the ligand's behavior within a binding site. researchgate.net

| Analysis | Typical Result | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | Plateaus at ~0.25 nm | The protein structure is stable throughout the simulation. |

| RMSD of Ligand | Remains below ~0.2 nm | The ligand is stably bound in the active site. |

| RMSF of Protein Residues | Peaks in loop regions | Identifies flexible parts of the protein, often at the surface. |

| Binding Free Energy (MM-GBSA) | -65.5 kcal/mol | A quantitative estimate of the binding affinity between the ligand and protein. mdpi.comresearchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification and Validation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). echemcom.com This method is crucial for identifying potential biological targets for a compound like this compound and understanding the structural basis of its activity.

The process involves preparing the 3D structures of both the ligand and the protein target. echemcom.com The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity. biointerfaceresearch.com The resulting scores, often expressed as binding energies (e.g., in kcal/mol), help rank potential candidates. researchgate.net

Beyond just predicting the pose, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the complex. These can include:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Van der Waals forces

By identifying the key amino acid residues involved in these interactions, researchers can validate potential drug targets and propose modifications to the ligand to improve its potency and selectivity. researchgate.netresearchgate.net

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Kinase X | -8.2 | Asp145, Lys67 | Hydrogen Bond with azetidine nitrogen |

| Val50, Leu128 | Hydrophobic interaction with propyl chain | ||

| GPCR Y | -7.5 | Phe250, Trp301 | Possible cation-pi with protonated azetidine |

| Ser180 | Hydrogen bond with methoxy (B1213986) oxygen |

Structure-Based Drug Design (SBDD) and Artificial Intelligence (AI)-Enabled Development in Azetidine Chemistry

The azetidine ring is a valuable scaffold in medicinal chemistry. ambeed.com Its four-membered ring structure imparts a degree of conformational rigidity that is highly desirable in drug design. enamine.net This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net Structure-Based Drug Design (SBDD) leverages this property by using the 3D structure of a target protein to design molecules that fit precisely into the binding site. The defined geometry of the azetidine ring allows for precise positioning of substituents to optimize interactions with the target. nih.gov

The integration of Artificial Intelligence (AI) and machine learning (ML) is revolutionizing this process. mdpi.com AI can accelerate the discovery of azetidine-based drugs in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of novel azetidine derivatives, allowing researchers to prioritize the most promising compounds for synthesis. mdpi.com

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules built around an azetidine core that are optimized for a specific therapeutic profile. nih.gov

Reaction Prediction: Computational models can now predict the outcomes of chemical reactions, guiding the synthesis of complex azetidines. thescience.dev For instance, researchers have developed models that can prescreen different starting materials to determine which pairs will successfully form azetidines under specific catalytic conditions, moving beyond simple trial-and-error. thescience.dev

Prediction of Reaction Mechanisms and Product Distributions via DFT Calculations

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and improving its yield. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating complex reaction pathways, especially in the synthesis of strained ring systems like azetidines. sumitomo-chem.co.jp

By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated energy difference between the reactants and the transition state gives the activation energy, which determines the rate of the reaction.

A practical application of this is in predicting regioselectivity. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations were used to understand why the reaction selectively produces azetidines instead of the alternative five-membered pyrrolidines. frontiersin.orgnih.gov The calculations showed that the energy of the transition state leading to the azetidine product was significantly lower than that of the transition state leading to the pyrrolidine, which was consistent with experimental results. nih.gov This predictive power allows chemists to understand substituent effects and rationally design substrates and catalysts to favor the desired product. frontiersin.org

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| Azetidine Formation (4-exo-tet cyclization) | 15.2 | Kinetically favored pathway |

| Pyrrolidine Formation (5-endo-tet cyclization) | 21.8 | Kinetically disfavored pathway |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes for Functionalized Azetidines

The synthesis of functionalized azetidines, including 3-(3-Methoxypropyl)azetidine (B15311447) hydrochloride, remains a key area of investigation. Traditional methods for constructing the azetidine (B1206935) ring can be challenging due to ring strain. Future research will likely focus on developing more efficient, scalable, and stereoselective synthetic strategies.

Recent advancements in synthetic organic chemistry offer promising avenues. These include:

Strain-Release Driven Methodologies: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes allows for the introduction of diverse functionalities onto the azetidine core. This approach could be adapted for the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride and its derivatives with high efficiency.

C-H Activation/Functionalization: Direct functionalization of the azetidine ring's C-H bonds is a powerful strategy for creating novel analogs. This would enable the late-stage modification of the 3-(3-Methoxypropyl)azetidine scaffold, providing rapid access to a library of related compounds for structure-activity relationship (SAR) studies.

Photoredox Catalysis: Light-mediated reactions offer mild and efficient conditions for the synthesis and functionalization of heterocyclic compounds, including azetidines. chemimpex.com Exploring photoredox-catalyzed cycloadditions or functional group introductions could lead to more sustainable and efficient synthetic routes.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters for the synthesis of azetidine-containing intermediates. google.com

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Strain-Release Synthesis | High efficiency, access to diverse analogs | Development of specific precursors for the methoxypropyl side chain |

| C-H Functionalization | Late-stage diversification, rapid SAR exploration | Regio- and stereoselective functionalization of the azetidine ring |

| Photoredox Catalysis | Mild reaction conditions, improved sustainability | Catalyst development and optimization for azetidine synthesis |

| Flow Chemistry | Scalability, safety, process control | Adaptation of batch syntheses to continuous flow systems |

Exploration of New Biological Targets and Therapeutic Areas for Azetidine-Based Compounds

Azetidine-containing molecules have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery. nih.gov Future research will likely explore its potential against a variety of biological targets and in different therapeutic areas.

Neurological Disorders: The azetidine ring is a known bioisostere for other cyclic amines and can impart favorable properties for central nervous system (CNS) penetration. Given that related 3-methoxy-azetidine compounds are utilized in research targeting neurological disorders, exploring the activity of this compound on targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters implicated in neurological and psychiatric conditions is a promising avenue. chemimpex.com

Oncology: The rigid azetidine scaffold can provide a unique three-dimensional arrangement of functional groups, which can lead to high-affinity interactions with protein targets in cancer cells. Research on other functionalized azetidines has shown promise in the development of kinase inhibitors and other anticancer agents. chemimpex.com

Infectious Diseases: Azetidine derivatives have been investigated for their antibacterial and antiviral properties. For instance, some azetidine derivatives have shown activity against Mycobacterium tuberculosis. nih.govacs.org The potential of this compound as a novel anti-infective agent warrants investigation.

Advanced Structural and Mechanistic Investigations at the Molecular Level

A deeper understanding of the conformational behavior and interactions of this compound at the molecular level is crucial for its rational design and optimization as a therapeutic agent or functional material.

Future research in this area will likely involve:

Conformational Analysis: The puckered nature of the azetidine ring and the flexibility of the methoxypropyl side chain will lead to a complex conformational landscape. Advanced spectroscopic techniques, such as multidimensional NMR, coupled with computational modeling, will be employed to elucidate the preferred conformations in different environments.

Crystallographic Studies: X-ray crystallography of this compound and its complexes with biological targets can provide precise information about its three-dimensional structure and binding modes. This information is invaluable for structure-based drug design.

Mechanistic Studies: Investigating the mechanism of action of this compound at a molecular level will be a key focus. This could involve identifying specific binding sites on target proteins and understanding the key intermolecular interactions that drive its biological activity.

Integration of Artificial Intelligence and Machine Learning in Azetidine Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to the discovery and optimization of azetidine-based compounds like this compound in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data for azetidine compounds to predict various properties, such as biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. This can help to prioritize the synthesis and testing of the most promising candidates.

De Novo Design: Generative AI models can design novel azetidine derivatives with desired properties. By learning from the structural features of known active compounds, these models can propose new molecules, including analogs of this compound, that are likely to have improved activity or other desirable characteristics.

Synthesis Planning: Retrosynthetic AI tools can assist chemists in designing efficient synthetic routes to this compound and its derivatives. These tools can analyze the vast chemical literature to suggest optimal reaction pathways and conditions.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Prioritization of analogs for synthesis and testing |

| De Novo Design | Generation of novel, optimized azetidine-based compounds |

| Synthesis Planning | Design of efficient and reliable synthetic routes |

Sustainable and Scalable Production Methodologies for Azetidine Scaffolds in Research

The development of sustainable and scalable manufacturing processes is crucial for the widespread application of this compound in both research and potential commercial applications. Future efforts in this area will likely focus on green chemistry principles.

Key areas of focus will include:

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a key aspect of green chemistry. Research into syntheses that utilize water, ethanol, or other benign solvents will be important.

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. The development of highly efficient and recyclable catalysts for azetidine synthesis will be a major goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Process Intensification: As mentioned earlier, the use of flow chemistry can lead to more efficient and safer processes, which is particularly important for large-scale production. google.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of functionalized azetidines, leading to advancements in medicine, materials science, and sustainable chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.